(r)-3-m-Tolyl-beta-alaninol
Overview
Description
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other substances .Scientific Research Applications
Enzymatic Inhibition and Antibacterial Targets
One significant application of compounds related to (R)-3-m-Tolyl-beta-alaninol involves inhibiting the alanine racemase enzyme. Alanine racemase plays a crucial role in bacterial cell wall synthesis by converting L-alanine to D-alanine, essential for peptidoglycan synthesis. This enzyme's unique presence in bacteria and absence in humans make it an attractive target for developing antibacterial drugs. Traditional inhibitors have faced limitations due to toxic effects, leading to research into new inhibitors that can selectively target alanine racemase without substrate analogs' adverse side effects (Azam & Jayaram, 2015).
Exercise Performance and Muscle Function
Beta-alanine, closely related to (R)-3-m-Tolyl-beta-alaninol, has been extensively studied for its role in enhancing exercise performance. Supplementation with beta-alanine is known to increase intramuscular carnosine content, which can improve physical performance during high-intensity exercise. This is due to carnosine's role as an intramuscular pH buffer, helping to mitigate the acidic conditions that lead to muscle fatigue and impair performance. The optimization of beta-alanine supplementation strategies could have significant implications for sports and therapeutic applications (Blancquaert, Everaert, & Derave, 2015).
Plant Stress Response and Metabolism
(R)-3-m-Tolyl-beta-alaninol and its derivatives also find application in plant science research. β-Alanine, part of the compound's structure, is involved in various plant stress responses. It serves as a generic stress response molecule, helping plants protect against extreme temperatures, drought, heavy metals, and other stress factors. This insight into β-alanine's role in plants opens avenues for developing strategies to enhance crop resilience to environmental stresses (Parthasarathy, Savka, & Hudson, 2019).
Osmolyte Role in Plant and Human Health
Glycine betaine and proline, structurally related to (R)-3-m-Tolyl-beta-alaninol, accumulate in plants and humans in response to stress. In plants, they maintain enzyme and membrane integrity under stress conditions. Recent research has explored the exogenous application of these compounds to improve plant stress tolerance, potentially informing agricultural practices to enhance crop resilience (Ashraf & Foolad, 2007).
Safety And Hazards
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued based on what is currently known about the compound, and any unanswered questions or unresolved issues related to the compound .
For a specific compound like “®-3-m-Tolyl-beta-alaninol”, you would need to look up this information in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, you might also need to carry out experiments to fill in any gaps in the existing data .
properties
IUPAC Name |
(3R)-3-amino-3-(3-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUYRBXUFMJAEP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3r)-3-Amino-3-(3-methylphenyl)propan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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